![molecular formula C13H10N4O6S2 B2718253 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide CAS No. 899954-90-6](/img/structure/B2718253.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide is a novel compound characterized by the presence of a benzo[d]isothiazol-3-one core with a dioxido group, connected to a thiazole ring substituted with a nitro group. This unique structure suggests significant potential in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. Key starting materials include benzo[d]isothiazol-3-one and 5-nitrothiazole. The general synthetic route might involve:
Nitration: Introducing the nitro group to the thiazole ring under controlled conditions.
Coupling Reaction: Linking the benzo[d]isothiazol-3-one with the nitrothiazole through an amidation process, often facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Scaling up the production would involve optimizing the reaction conditions to maximize yield and purity. Industrial production might employ flow chemistry techniques for better control and efficiency, along with rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The nitro group on the thiazole ring can undergo further oxidation, potentially forming nitrates.
Reduction: The nitro group may be reduced to an amino group under specific conditions.
Substitution: The benzo[d]isothiazol-3-one core can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Electrophilic aromatic substitution might use reagents like chlorosulfonic acid or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrates from nitro groups.
Reduction: Formation of amino derivatives from nitro groups.
Substitution: Various substituted derivatives on the aromatic ring of benzo[d]isothiazol-3-one.
Scientific Research Applications
The compound's unique structure lends itself to numerous applications:
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Medicine: May exhibit antimicrobial or anticancer properties, given its structural similarity to known bioactive compounds.
Industry: Uses in materials science for the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. Typically:
Molecular Targets: Might interact with enzymes, altering their activity through binding at the active or allosteric sites.
Pathways Involved: Could inhibit key biochemical pathways, leading to its potential therapeutic effects in diseases such as cancer or bacterial infections.
Comparison with Similar Compounds
Isothiazolone derivatives: Known for their antimicrobial properties.
Nitrothiazole compounds: Exhibited significant antimicrobial and anticancer activities.
This detailed article provides a comprehensive overview of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide, from its synthesis to its diverse applications and unique characteristics
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6S2/c18-10(15-13-14-7-11(24-13)17(20)21)5-6-16-12(19)8-3-1-2-4-9(8)25(16,22)23/h1-4,7H,5-6H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKHCLESCQMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
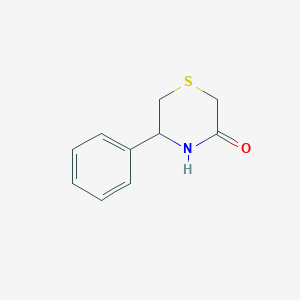

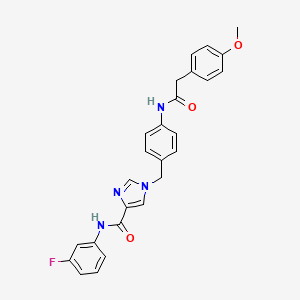
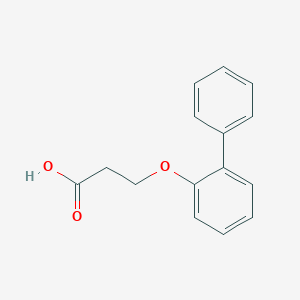
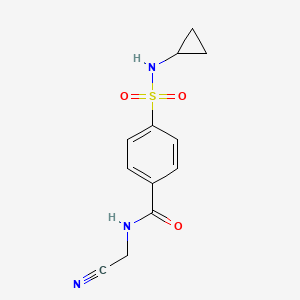
![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)
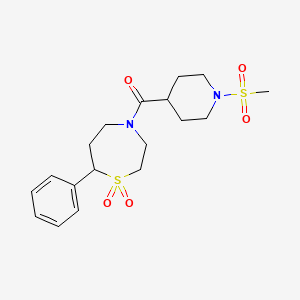
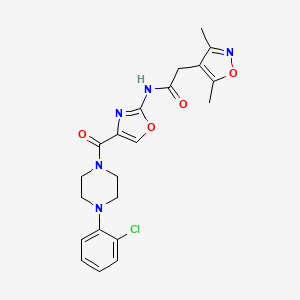
![3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2718186.png)
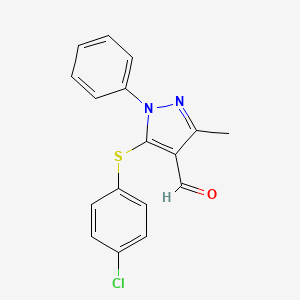
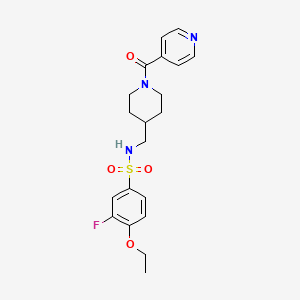
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2718191.png)

![2-[4-(Adamantan-1-yl)phenoxy]propanoic acid](/img/structure/B2718193.png)
